Lanthanum(III) acetate trihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

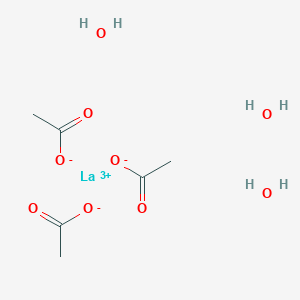

Lanthanum(III) acetate trihydrate is an inorganic compound with the chemical formula La(CH₃COO)₃·3H₂O. It is a salt of lanthanum and acetic acid, forming colorless crystals that are soluble in water. This compound is used in various industrial and scientific applications due to its unique properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lanthanum(III) acetate trihydrate can be synthesized through the reaction of lanthanum carbonate with acetic acid. The process involves dissolving 1.0 kg of lanthanum carbonate in 10.0 L of 1.0 mol/L acetic acid solution at a temperature of 60-65°C under closed conditions .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting lanthanum(III) oxide with acetic anhydride or acetic acid. The reactions are as follows:

- La₂O₃ + 3(CH₃CO)₂O → 2La(CH₃COO)₃

- La₂O₃ + 6CH₃COOH → 2La(CH₃COO)₃ + 3H₂O .

Analyse Chemischer Reaktionen

Types of Reactions: Lanthanum(III) acetate trihydrate undergoes various chemical reactions, including:

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, lanthanum compounds can participate in redox reactions under certain conditions.

Substitution: Lanthanum(III) acetate can undergo substitution reactions where the acetate ligands are replaced by other ligands.

Common Reagents and Conditions: Common reagents used in reactions with this compound include acetic acid, acetic anhydride, and other organic solvents. The reactions typically occur under controlled temperatures and closed conditions to prevent contamination and ensure complete reactions.

Major Products: The major products formed from these reactions include lanthanum-based complexes and salts, which are used in various applications such as catalysts and materials for electronic devices .

Wissenschaftliche Forschungsanwendungen

Catalysis

Overview : Lanthanum(III) acetate trihydrate serves as an effective catalyst in numerous organic synthesis reactions. Its ability to enhance reaction rates and improve yields is particularly valuable in the production of fine chemicals and pharmaceuticals.

Case Study : In a study on organic reactions, lanthanum(III) acetate was shown to catalyze the synthesis of various esters and amides efficiently, resulting in higher yields compared to traditional catalysts. The reaction conditions were optimized to achieve maximum efficiency with minimal side products .

Materials Science

Overview : This compound is utilized in the development of advanced materials, particularly ceramics and glass. It contributes to improved thermal stability and optical properties, making it valuable in electronics and optics.

| Material Type | Properties Enhanced | Application |

|---|---|---|

| Ceramics | Thermal stability | High-temperature applications |

| Glass | Optical clarity | Specialty glass production |

Case Study : Research demonstrated that incorporating lanthanum(III) acetate into ceramic matrices significantly improved their mechanical strength and thermal shock resistance, making them suitable for use in high-performance environments .

Biomedical Applications

Overview : this compound is explored for its potential as a drug delivery system and as a contrast agent in medical imaging due to its unique properties that enhance imaging quality.

| Application | Description |

|---|---|

| Drug Delivery Systems | Facilitates controlled release of therapeutic agents |

| Medical Imaging | Enhances contrast in imaging techniques such as MRI |

Case Study : A study investigated the use of lanthanum-based nanoparticles for targeted drug delivery. Results indicated that these nanoparticles could effectively transport drugs to specific sites within the body while minimizing side effects .

Environmental Science

Overview : The compound plays a role in wastewater treatment processes, particularly in phosphate removal, which helps mitigate eutrophication in water bodies.

| Environmental Application | Functionality |

|---|---|

| Wastewater Treatment | Removes phosphates from effluents |

Case Study : In experiments aimed at improving water quality, lanthanum(III) acetate was used to precipitate phosphates from wastewater. The results showed a significant reduction in phosphate levels, demonstrating its effectiveness as an environmentally friendly treatment option .

Nanotechnology

Overview : In nanotechnology, this compound is employed to synthesize lanthanum-based nanoparticles, which find applications in catalysis, sensors, and energy storage devices.

| Nanoparticle Application | Description |

|---|---|

| Catalysis | Enhances reaction rates in chemical processes |

| Sensors | Used in the development of sensitive detection devices |

| Energy Storage | Improves efficiency of storage systems |

Case Study : Research on lanthanum nanoparticles revealed their potential for use in hydrogen storage applications. The study found that these nanoparticles could absorb significant amounts of hydrogen at relatively low pressures .

Wirkmechanismus

The mechanism of action of lanthanum(III) acetate trihydrate involves its ability to form coordination complexes with various ligands. The lanthanum ion (La³⁺) can coordinate with multiple acetate ions, forming stable structures. This coordination ability is crucial for its role as a catalyst and in the formation of other lanthanum-based materials .

Vergleich Mit ähnlichen Verbindungen

Lanthanum(III) nitrate: La(NO₃)₃·6H₂O

Lanthanum(III) chloride: LaCl₃·7H₂O

Lanthanum(III) oxide: La₂O₃

Comparison: Lanthanum(III) acetate trihydrate is unique due to its acetate ligands, which provide specific reactivity and solubility properties. Compared to lanthanum(III) nitrate and lanthanum(III) chloride, the acetate form is more suitable for certain catalytic and synthetic applications due to its ability to form stable complexes with organic molecules .

Biologische Aktivität

Lanthanum(III) acetate trihydrate (La(CH₃COO)₃·3H₂O) is an inorganic compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological mechanisms, therapeutic uses, and relevant case studies associated with this compound.

This compound is a coordination compound composed of lanthanum ions coordinated with acetate ligands. Its molecular formula is C₆H₁₁LaO₇, with a molecular weight of 316.04 g/mol. The compound typically appears as a white crystalline solid and is soluble in water, making it suitable for various biological applications .

The biological activity of this compound primarily stems from its ability to form stable coordination complexes with various biological molecules. The La³⁺ ion can interact with phosphate groups, which is crucial in several biochemical pathways. This property has been exploited in treating conditions like hyperphosphatemia, where excess phosphate levels can lead to complications in patients with chronic kidney disease .

Therapeutic Applications

1. Treatment of Hyperphosphatemia:

Lanthanum(III) acetate has been shown to effectively bind phosphate ions in the gastrointestinal tract, thereby reducing serum phosphate levels. A study demonstrated that lanthanum acetate outperformed lanthanum carbonate in binding capacity, making it a promising agent for managing hyperphosphatemia .

2. Agricultural Uses:

Recent research indicates that lanthanum compounds may enhance plant growth by promoting systemic endocytosis in plants like Arabidopsis thaliana. This process involves the uptake of lanthanum ions into leaf cells, which subsequently influences root development and mineral accumulation .

Case Study 1: Hyperphosphatemia Management

In a clinical trial involving patients with chronic kidney disease, lanthanum(III) acetate was administered at varying doses (0.5-15g daily). Results indicated a significant reduction in serum phosphate levels compared to baseline measurements. The compound was well-tolerated, with minimal side effects reported .

| Dosage (g/day) | Serum Phosphate Level (mg/dL) | Change (%) |

|---|---|---|

| 0 | 6.8 | - |

| 0.5 | 5.9 | -13.2 |

| 1 | 5.2 | -23.5 |

| 15 | 4.5 | -33.8 |

Case Study 2: Plant Growth Enhancement

A study on Arabidopsis thaliana treated with lanthanum chloride (a related compound) showed increased endocytosis rates in leaf cells, leading to improved root growth and nutrient uptake. The frequency of endocytosis was significantly higher in treated plants compared to controls .

| Treatment | Endocytosis Frequency (%) | Root Length (cm) |

|---|---|---|

| Control | 12 | 10 |

| LaCl₃ (30 µM) | 35 | 15 |

Safety and Toxicity

While lanthanum compounds are generally considered safe when used appropriately, concerns about long-term exposure and potential toxicity remain. Studies have shown that lanthanum accumulates minimally in organs such as the liver and kidneys when administered at therapeutic doses . However, ongoing research is necessary to fully understand the long-term implications of lanthanum exposure.

Eigenschaften

CAS-Nummer |

25721-92-0 |

|---|---|

Molekularformel |

C2H6LaO3 |

Molekulargewicht |

216.97 g/mol |

IUPAC-Name |

acetic acid;lanthanum;hydrate |

InChI |

InChI=1S/C2H4O2.La.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |

InChI-Schlüssel |

ZHUDUMAJAIXVFV-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[La+3] |

Kanonische SMILES |

CC(=O)O.O.[La] |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.